9,13-Dimethyltricosane
Description
9,13-Dimethyltricosane is a branched alkane belonging to the dimethylalkane (DMA) family, characterized by a 23-carbon backbone (tricosane) with methyl groups at positions 9 and 12. It is identified in geological and biological samples, such as cyanobacterial mats and insect cuticular hydrocarbons, through gas chromatography-mass spectrometry (GC-MS) . Its structural specificity arises from enzymatic synthesis in organisms, where methyl branch positions influence physicochemical properties like retention indices (RIs) and biological activity .
Properties
CAS No. |
60696-27-7 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
9,13-dimethyltricosane |
InChI |
InChI=1S/C25H52/c1-5-7-9-11-13-14-16-18-21-25(4)23-19-22-24(3)20-17-15-12-10-8-6-2/h24-25H,5-23H2,1-4H3 |
InChI Key |
GRUCJXIKHFHPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,13-Dimethyltricosane can be achieved through various organic synthesis routes. One common method involves the alkylation of tricosane with methylating agents under controlled conditions. Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of Grignard reagents to introduce the methyl groups at specific positions on the tricosane chain .
Chemical Reactions Analysis
9,13-Dimethyltricosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, can occur under UV light or in the presence of a catalyst
Scientific Research Applications
9,13-Dimethyltricosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their properties.
Biology: The compound plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 9,13-Dimethyltricosane in biological systems involves its interaction with specific receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors that detect the presence of the compound, leading to signal transduction pathways that result in the observed behaviors .
Comparison with Similar Compounds
Structural Isomers and Homologues
Key structural analogues of 9,13-Dimethyltricosane include:
- 3,9-Dimethyltricosane : Methyl branches at C3 and C7.
- 5,9-Dimethyltricosane : Methyl branches at C5 and C8.
- 11,15-Dimethylheptacosane : A homologue with a 27-carbon chain and branches at C11 and C13.
These compounds share the same dimethylalkane backbone but differ in chain length and branch positions, leading to distinct chromatographic and spectral profiles .
Table 1: Structural and Chromatographic Properties
Physicochemical Properties
- Retention Indices : Branch position significantly impacts RIs. For example, 5,9-Dimethyltricosane elutes 115 Kovats units earlier than n-alkanes of the same molecular weight due to increased branching near the chain center .
- Mass Spectral Fragmentation : Dominant fragment ions arise from cleavage near methyl branches. For this compound, fragments at m/z 85 and 113 indicate branching at C9 and C13, whereas 3,9-Dimethyltricosane shows peaks at m/z 71 and 99 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
